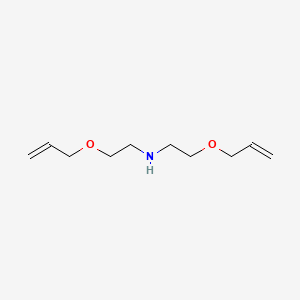

Bis-(2-allyloxy-ethyl)-amine

Description

Direct Allylation Strategies

Direct allylation methods offer a straightforward approach to introduce the allyl group onto a precursor molecule. These strategies are often favored for their efficiency and atom economy.

The synthesis of Bis-(2-allyloxy-ethyl)-amine can be achieved through the direct allylation of a suitable precursor amine, such as diethanolamine (B148213). This process typically involves the reaction of the amine with an allylating agent in the presence of a base. The base is crucial for deprotonating the hydroxyl groups of diethanolamine, thereby activating them for nucleophilic attack on the allylating agent.

A general representation of this reaction is the allylation of diethanolamine using an allyl halide. The reaction of diethanolamine with two equivalents of an allyl halide, such as allyl bromide, in the presence of a strong base like sodium hydride, can yield this compound. The selection of the base and solvent system is critical to optimize the yield and minimize side reactions, such as the quaternization of the amine.

Allyl halides, such as allyl chloride and allyl bromide, are common electrophiles used in the synthesis of allylic compounds. masterorganicchemistry.com The Williamson ether synthesis, a classic method for forming ethers, can be adapted for this purpose. masterorganicchemistry.com In this context, the alkoxide generated from diethanolamine attacks the allyl halide in an SN2 reaction. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize elimination side reactions. masterorganicchemistry.com

Beyond allyl halides, other electrophiles like allyl tosylates or mesylates can also be employed. These are excellent leaving groups and can enhance the rate of the substitution reaction. masterorganicchemistry.com The choice of the electrophile can be influenced by factors such as reactivity, cost, and the desired reaction conditions.

Phase transfer catalysis (PTC) presents an effective methodology for conducting reactions between reactants that are in different phases, such as a water-soluble nucleophile and an organic-soluble electrophile. acsgcipr.orgbiomedres.us In the synthesis of this compound, PTC can facilitate the transfer of the deprotonated diethanolamine from an aqueous or solid phase to an organic phase containing the allyl halide. acsgcipr.org

Common phase transfer catalysts include quaternary ammonium (B1175870) salts and crown ethers. biomedres.usmdpi.com These catalysts form a complex with the anionic nucleophile, rendering it soluble in the organic phase where the reaction with the electrophile occurs. acsgcipr.org This technique can lead to milder reaction conditions, improved yields, and is often considered a greener alternative to traditional homogeneous reactions. acsgcipr.org For instance, tris(3,6-dioxaheptyl)amine has been used as a substitute for crown ethers in some phase-transfer catalyzed syntheses. tandfonline.com

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are fundamental to the synthesis of this compound, where an amine or an ether is formed through the displacement of a leaving group.

An alternative synthetic route involves the coupling of an amine with an allyl ether derivative. This approach can be particularly useful when direct allylation of the precursor amine is challenging. Transition metal catalysis, notably with palladium, has been extensively developed for such transformations. The Tsuji-Trost reaction, for example, is a palladium-catalyzed allylation where a nucleophile reacts with an allylic substrate. nih.gov

In this context, a precursor amine can be coupled with a molecule containing an allyl ether and a suitable leaving group. The palladium catalyst facilitates the formation of a π-allyl complex, which is then attacked by the amine nucleophile. The reaction conditions, including the choice of ligand for the palladium catalyst, can significantly influence the regioselectivity and stereoselectivity of the product. jst.go.jp

The selectivity in nucleophilic substitution reactions is governed by the reaction mechanism. In the case of allylic systems, both SN2 and SN2' pathways are possible, leading to different regioisomers. The SN2 reaction results in direct substitution at the carbon bearing the leaving group, while the SN2' reaction involves attack at the γ-carbon of the allylic system, accompanied by a shift of the double bond.

The choice of catalyst, solvent, and nucleophile can steer the reaction towards the desired isomer. For instance, certain transition metal catalysts can favor the formation of the SN2' product. nih.gov Mechanistic studies, including kinetic analysis and isotopic labeling, are crucial for understanding and controlling the selectivity of these reactions. acs.org For example, studies on the reaction of allyl ethers with chlorosulfonyl isocyanate have shown that the reaction can proceed through a competitive SNi and SN1 mechanism depending on the stability of the carbocation intermediate. nih.gov

Amine-Allyl Ether Coupling Reactions

Thiol-Ene Based Synthetic Routes

The thiol-ene reaction has emerged as a powerful tool in chemical synthesis, valued for its efficiency, high yields, and orthogonality to many functional groups, earning it a place within the family of "click chemistry" reactions. nih.govfrontiersin.org This reaction typically involves the radical-mediated addition of a thiol (R-SH) to an alkene (a compound with a C=C double bond) to form a thioether. frontiersin.org

Application of Thiol-Ene Click Chemistry for Amine Functionalization

The thiol-ene reaction is particularly well-suited for the functionalization of molecules containing amine groups, as the core reaction is bioorthogonal and does not interfere with the amine functionality. nih.gov The process is initiated by light, heat, or a radical initiator, which generates a thiyl radical from a thiol. nih.govfrontiersin.org This radical then adds across an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule to yield the final thioether product and propagate the radical chain. frontiersin.org

This chemistry can be applied in two primary ways for amine functionalization:

Reacting a thiol-containing molecule with an amine that bears an alkene group (e.g., allylamine). biomedres.us

Reacting an alkene-containing molecule with a thiol-functionalized amine.

This method is advantageous because it proceeds under mild conditions, is highly selective, and produces no byproducts. nih.gov Visible-light photoredox catalysis can also be employed, offering an environmentally friendly protocol with high functional group tolerance. encyclopedia.pub

Adaptation for this compound Scaffold Construction

While not a primary method for the initial synthesis of the this compound backbone, thiol-ene chemistry is an ideal method for the subsequent functionalization and modification of the molecule's scaffold. Once synthesized, the two terminal allyl groups of this compound serve as reactive handles for the covalent attachment of various thiol-containing molecules. This post-synthesis modification allows for the construction of more complex derivatives with tailored properties.

The reaction involves the addition of a desired thiol to the allyl ether groups on the this compound backbone. This process can be initiated photochemically for precise control. nih.gov This approach enables the straightforward introduction of new functional groups, such as carboxylic acids, alcohols, or biomolecules, onto the ether amine scaffold.

Table 1: Hypothetical Thiol-Ene Functionalization of this compound

| Thiol Reagent | Added Functionality | Potential Application Area |

| Thioglycolic Acid | Carboxylic Acid | pH-responsive materials, metal chelation |

| 2-Mercaptoethanol | Hydroxyl | Increased hydrophilicity, further modification |

| Cysteine | Amino Acid | Bioconjugation, peptide synthesis |

| Dodecanethiol | Long Alkyl Chain | Hydrophobic modification, surfactant properties |

Derived Synthetic Pathways from Structurally Related Precursors

The construction of the this compound molecule is typically achieved through classical organic transformations that build the molecule from simpler, readily available precursors. These methods involve the sequential formation of ether and amine linkages.

Synthesis of Allyloxy-substituted Intermediates

A critical precursor for the synthesis of the target compound is 2-allyloxyethanol (B34915) (also known as ethylene (B1197577) glycol monoallyl ether). univook.comevitachem.com This bifunctional molecule contains both the required allyl ether moiety and a reactive hydroxyl group. univook.com

The most common industrial synthesis involves the reaction of allyl alcohol with ethylene oxide. smolecule.com This reaction is typically performed at elevated temperatures in the presence of a catalyst to ensure high selectivity and yield. A highly effective catalyst for this process is Zeocar-2, a rare-earth-modified zeolite, which facilitates the ring-opening of ethylene oxide and subsequent etherification. smolecule.com The process is optimized to minimize waste and allow for catalyst recycling. An alternative, though less common, route is the etherification of ethylene glycol with an allyl halide like allyl bromide. google.com

Table 2: Optimized Reaction Conditions for 2-Allyloxyethanol Synthesis

| Parameter | Value/Range | Source(s) |

| Reactants | Allyl Alcohol, Ethylene Oxide | google.com |

| Catalyst | Zeocar-2 | google.com |

| Temperature | 90–125 °C | |

| Molar Ratio (Allyl Alcohol:Ethylene Oxide) | (2.45–4.5):1 | google.com |

| Catalyst Loading | 1–10 wt.% | |

| Reaction Time | 30–90 minutes | |

| Purification | Vacuum Distillation | google.com |

Multi-step Organic Transformations Leading to the Target Compound

With the 2-allyloxyethanol intermediate in hand, the final amine structure can be assembled. The most direct method for synthesizing this compound is through a double N-alkylation of diethanolamine with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a classic example of the Williamson ether synthesis, where the nitrogen atom of the amine acts as the nucleophile. masterorganicchemistry.comtcichemicals.com However, in this case, it is an N-alkylation rather than an O-alkylation. The reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct.

An alternative pathway involves the reaction of 2-allyloxyethanol with an amine source like ethylenediamine (B42938) under reflux conditions. evitachem.com However, this would produce a different structure and is not a direct route to the title compound. A more plausible, albeit indirect, route is the reductive amination of an aldehyde. cengage.com.aulibretexts.orglibretexts.org This would involve oxidizing 2-allyloxyethanol to 2-allyloxyacetaldehyde, followed by reacting it with 2-allyloxyethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). cengage.com.aumasterorganicchemistry.com

Table 3: Plausible Multi-step Synthesis of this compound via N-Alkylation

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Diethanolamine, Allyl Bromide (2 eq.) | Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, DMF), Heat (e.g., 70-100 °C) | Crude this compound |

| 2 | Crude Product | Aqueous workup, Extraction with organic solvent, Drying | Purified this compound |

| 3 | Purified Product | Vacuum Distillation | High-purity this compound |

This table represents a standard, plausible synthetic route based on established chemical principles for N-alkylation of secondary amines. google.com

One-Pot Synthetic Sequences for Enhanced Efficiency

To improve process efficiency, reduce waste, and lower costs, one-pot synthetic strategies are highly desirable. While a specific one-pot synthesis for this compound is not prominently documented, several advanced methods for amine synthesis could be adapted.

One such strategy is the direct N-alkylation of amines using alcohols, often catalyzed by ruthenium or other transition metal complexes. organic-chemistry.org A hypothetical one-pot reaction could involve the direct coupling of diethanolamine with two equivalents of allyl alcohol, driven by a catalyst that facilitates both O-H bond activation and C-N bond formation.

Another powerful one-pot method is the reductive amination cascade. organic-chemistry.org This sequence can involve an in-situ oxidation of an alcohol to an aldehyde, followed by imine formation with an amine and subsequent reduction, all within the same reaction vessel. organic-chemistry.orgrsc.org For the synthesis of this compound, this could be envisioned as a three-component reaction between 2-allyloxyethanol (which is oxidized in-situ to the aldehyde), 2-allyloxyethylamine, and a reducing agent. More advanced multicomponent reactions mediated by titanium salts have been developed for the synthesis of complex β-amino-ethers and could potentially be adapted for this target. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxy-N-(2-prop-2-enoxyethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-7-12-9-5-11-6-10-13-8-4-2/h3-4,11H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCADRVJHSQKOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCNCCOCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Structural Elucidation

Molecular and Structural Data

Bis-(2-allyloxy-ethyl)-amine is a secondary amine characterized by two 2-allyloxy-ethyl substituents attached to the nitrogen atom. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | N,N-bis(2-(allyloxy)ethyl)amine |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| CAS Number | 104678-16-2 |

| Appearance | Clear, colorless to slightly yellow liquid |

| Canonical SMILES | C=CCOCCN(CCOCC=C) |

Data compiled from multiple sources and theoretical calculations.

Utilization of Allyl Halides and Related Electrophiles

Spectroscopic Profile

The structural features of this compound can be confirmed through various spectroscopic techniques.

In the ¹H NMR spectrum, characteristic signals would be expected for the different types of protons present in the molecule. These include multiplets in the vinyl region (~5.8-6.0 ppm for the -CH= and ~5.1-5.3 ppm for the =CH₂) and a doublet for the allylic protons (-O-CH₂-CH=) at approximately 4.0 ppm. chemicalbook.com The protons of the ethyl groups adjacent to the nitrogen and oxygen atoms would appear as triplets in the ~2.7-3.6 ppm range. libretexts.org A broad signal corresponding to the N-H proton would also be present, its chemical shift being dependent on solvent and concentration. openstax.org

The ¹³C NMR spectrum would show distinct signals for the sp² carbons of the double bond (~134 ppm and ~117 ppm), the sp³ carbons of the allyloxy group (~72 ppm), and the carbons of the ethyl backbone adjacent to the oxygen and nitrogen atoms (~70 ppm and ~49 ppm, respectively). libretexts.orgbeilstein-journals.org

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its functional groups. A weak to medium absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. openstax.org Other key absorptions include the C-H stretching of the alkene at ~3080 cm⁻¹, the C=C stretching of the allyl group around 1645 cm⁻¹, and strong C-O-C stretching bands for the ether linkages in the 1000-1250 cm⁻¹ range. libretexts.org

In mass spectrometry, this compound would adhere to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. openstax.org The mass spectrum would be characterized by fragmentation patterns typical for amines, most notably alpha-cleavage. This involves the breaking of the C-C bond adjacent to the nitrogen atom, which would lead to the formation of a resonance-stabilized cation. libretexts.orgwhitman.edu

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common method involves the nucleophilic substitution reaction between diethanolamine (B148213) and an allyl halide, such as allyl chloride or allyl bromide, under basic conditions. An alternative approach involves the reaction of 2-allyloxyethanol (B34915) with an appropriate amine source. evitachem.com Purification of the final product is typically performed using vacuum distillation to remove impurities and unreacted starting materials. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amine Functionality

The presence of a secondary amine is central to the reactivity of Bis-(2-allyloxy-ethyl)-amine. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. This allows it to engage in a variety of chemical reactions, from simple acid-base chemistry to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Nucleophilic Character and Derivatives Formation

Like other simple secondary amines, the nitrogen atom in this compound acts as a potent nucleophile. fiveable.melibretexts.org The nucleophilicity of amines is a fundamental property that allows them to react with a wide array of electrophiles. msu.edu Generally, secondary amines are considered more nucleophilic than primary amines, a trend attributed to the electron-donating inductive effect of the two attached alkyl groups, which increases the electron density on the nitrogen atom. tutorchase.commasterorganicchemistry.com

This nucleophilic character enables the straightforward synthesis of various derivatives. For instance, reaction with electrophilic reagents such as acid chlorides or sulfonyl chlorides leads to the formation of stable amide and sulfonamide linkages, respectively. The reaction with sulfonyl chlorides, known as the Hinsberg test, is a classic reaction for distinguishing primary, secondary, and tertiary amines. libretexts.org In the case of this compound, this reaction would yield a sulfonamide. libretexts.org These reactions typically proceed via a nucleophilic addition-elimination mechanism at the electrophilic center. mnstate.edu

| Electrophilic Reagent | Reagent Class | Resulting Derivative | Derivative Class |

|---|---|---|---|

| Acetyl Chloride | Acid Halide | N,N-Bis(2-allyloxyethyl)acetamide | Tertiary Amide |

| Benzenesulfonyl Chloride | Sulfonyl Halide | N,N-Bis(2-allyloxyethyl)benzenesulfonamide | Sulfonamide |

| Phenyl Isocyanate | Isocyanate | 1,1-Bis(2-allyloxyethyl)-3-phenylurea | Urea Derivative |

Alkylation Reactions of the Amine Moiety

The nucleophilic nitrogen of this compound can readily attack the electrophilic carbon of alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction to form a tertiary amine. ucalgary.cawikipedia.org This N-alkylation process creates a new carbon-nitrogen bond and releases a proton, which is typically neutralized by a base or an excess of the starting amine. msu.eduucalgary.ca

A common challenge in amine alkylation is the potential for over-alkylation. libretexts.orgwikipedia.org Since the tertiary amine product is also nucleophilic, it can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org However, careful control of stoichiometry and reaction conditions can favor the desired tertiary amine product. organic-chemistry.org For example, using a 2:1 ratio of the starting amine to the alkylating agent can help consume the acid byproduct and minimize side reactions. msu.edu

| Alkylating Agent | Product Name | Product Class |

|---|---|---|

| Methyl Iodide | Bis(2-allyloxy-ethyl)-methyl-amine | Tertiary Amine |

| Benzyl Bromide | Benzyl-bis(2-allyloxy-ethyl)-amine | Tertiary Amine |

| Ethyl Bromoacetate | Ethyl 2-(bis(2-allyloxyethyl)amino)acetate | Tertiary Amine, Ester |

Amine-Mediated Catalysis and Ligand Interactions

Molecules containing both amine and ether functionalities are effective ligands in coordination chemistry, capable of binding to metal centers to form stable complexes that can act as catalysts. researchgate.net this compound can function as a tripodal, tridentate ligand, with the central nitrogen and the two ether oxygen atoms coordinating to a metal ion. Such [O,N,O]-type ligands are instrumental in modifying the steric and electronic properties of a metal center, thereby influencing the activity and selectivity of a catalyst. researchgate.net

Analogous amine bis(phenolate) ligands are known to form active palladium complexes for Suzuki-Miyaura coupling and tin(II) complexes. researchgate.net Similarly, related phosphine-based amine ligands have been used to create catalysts for ring-opening copolymerization. chemrxiv.org Given these precedents, this compound could potentially form catalytically active complexes with a variety of transition metals, such as copper, rhodium, or palladium. These complexes may find applications in processes like Atom Transfer Radical Polymerization (ATRP), where nitrogen-containing ligands are crucial for stabilizing the copper catalyst. cmu.edu Furthermore, tertiary amines can act as axial ligands that modulate the catalytic activity in dirhodium(II) catalysis. researchgate.net The amine functionality itself can also act as a Lewis base catalyst, activating electrophiles in various organic transformations. rsc.org

Reactivity of the Allyl Ether Functionality

The two allyl groups in this compound provide additional sites for chemical modification. The carbon-carbon double bond (ene) in each allyl group is electron-rich and susceptible to addition reactions, including those involving radical intermediates or transition metal catalysts.

Radical Addition Reactions

The allyl groups are excellent substrates for radical addition reactions, most notably the thiol-ene reaction. wikipedia.org This reaction proceeds via a free-radical chain mechanism, typically initiated by photolysis or thermolysis of a radical initiator like azobisisobutyronitrile (AIBN). rsc.orgthieme-connect.com The process involves the addition of a thiyl radical (RS•) across the double bond in an anti-Markovnikov fashion, followed by a chain transfer step where a hydrogen atom is abstracted from another thiol molecule. wikipedia.orgdiva-portal.org

This reaction is highly efficient and belongs to the family of "click chemistry" due to its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.orgrsc.org It is particularly effective with electron-rich alkenes like allyl ethers. wikipedia.org This pathway allows for the covalent attachment of thiol-containing molecules to the this compound scaffold, creating more complex thioether structures. thieme-connect.com Beyond thiols, other radical species can also add to alkenes, offering a broad scope for functionalization. rsc.orgresearchgate.net

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation:

The thiyl radical adds to the terminal carbon of the allyl group, forming a more stable secondary carbon-centered radical.

This carbon radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. diva-portal.org

| Reactant | Initiator/Conditions | Product Structure |

|---|---|---|

| 1-Dodecanethiol | AIBN, 80°C | Thioether adduct with dodecyl chains |

| Thioglycolic Acid | UV light, Photoinitiator | Thioether adduct with carboxylic acid groups |

| Cysteamine | UV light, Photoinitiator | Thioether adduct with primary amine groups |

Hydroformylation Processes Involving Allyl Ethers

Hydroformylation, or the "oxo process," is a powerful industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.org This transformation converts the allyl ether functionalities of this compound into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a transition metal catalyst. wikipedia.orggoogle.com

Rhodium and cobalt complexes are the most common catalysts for this process. researchgate.net For functionalized olefins like allyl ethers, rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands are often preferred to achieve high selectivity and avoid unwanted side reactions like isomerization. researchgate.netgoogle.com The reaction can produce two regioisomeric aldehydes: a linear aldehyde resulting from addition to the terminal carbon, and a branched aldehyde from addition to the internal carbon. The ratio of these products (l/b ratio) is highly dependent on the catalyst system and reaction conditions. google.com The resulting aldehydes are versatile intermediates that can be further hydrogenated to alcohols or oxidized to carboxylic acids.

| Catalyst System (Example) | Typical Conditions | Potential Products |

|---|---|---|

| Rh(CO)₂(acac) / PPh₃ | 40-100 atm (CO/H₂), 80-120°C | Linear and branched hydroxy-aldehydes |

| HCo(CO)₄ | 100-300 atm (CO/H₂), 150-180°C | Linear and branched hydroxy-aldehydes |

Epoxidation of Allyl Groups

The terminal allyl groups of this compound are susceptible to epoxidation, a reaction that converts the carbon-carbon double bond into a three-membered oxirane ring. This transformation is significant as it introduces a highly reactive electrophilic site, paving the way for subsequent nucleophilic addition reactions. The resulting diepoxide, Bis-(2-glycidyloxy-ethyl)-amine, is a valuable intermediate for the synthesis of cross-linked polymers and other complex molecules.

Commonly, this transformation is achieved using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), in a process known as the Prilezhaev reaction. researchgate.net This method is effective for converting polymers with bis-allyloxy functionalities into bis-epoxy functionalized macromolecules. researchgate.net Alternative methods for the epoxidation of allyl ethers involve catalytic systems. For instance, the use of hydrogen peroxide as the oxidant in the presence of a water-soluble manganese complex catalyst has been demonstrated for the manufacture of glycidyl (B131873) ethers from their corresponding allyl ethers. google.com This catalytic oxidation is typically performed in an aqueous reaction medium at a controlled pH between 1.0 and 6.0. google.com The epoxidation of the allyl groups creates versatile epoxide functional polymers, which can readily react with a variety of nucleophiles including amines, thiols, and carboxylic acids through ring-opening reactions. researchgate.net

| Reagent/Catalyst System | Oxidant | Typical Conditions | Product | Ref |

| 3-Chloroperoxybenzoic acid (m-CPBA) | Peroxy acid | Aprotic solvent (e.g., CH₂Cl₂) | Bis-(2-glycidyloxy-ethyl)-amine | researchgate.net |

| Water-soluble Manganese Complex | Hydrogen Peroxide (H₂O₂) | Aqueous medium, pH 1.0-6.0 | Bis-(2-glycidyloxy-ethyl)-amine | google.com |

Hydrosilylation Studies on Allyl Moieties

Hydrosilylation is a powerful reaction for functionalizing the allyl groups of this compound. This process involves the addition of a silicon-hydride (Si-H) bond across the terminal double bonds, typically proceeding in an anti-Markovnikov fashion to yield a terminal alkyl silane. epfl.ch This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of silicon-based materials. lookchem.com

The reaction is most often catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst (Pt₂(dvs)₃) being widely used. rsc.orggoogle.com However, due to the cost of precious metals, catalysts based on more earth-abundant metals such as nickel and cobalt have been developed. epfl.chgoogle.com Rhodium complexes, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer ([RhCl(cod)]₂), have also been shown to be highly effective, allowing for the selective monofunctionalization of molecules with multiple reactive sites by controlling stoichiometry. rsc.org Research on bis-allyloxy functionalized polymers has demonstrated that the allyl groups can be successfully modified through hydrosilylation, confirming the reactivity of this moiety. researchgate.net

| Catalyst | Silane | Regioselectivity | Key Features | Ref |

| Platinum (e.g., Karstedt's catalyst) | R₃SiH, R₂SiH₂ | Anti-Markovnikov | Widely used, high efficiency for terminal olefins. | rsc.orggoogle.com |

| Rhodium (e.g., [RhCl(cod)]₂) | R₃SiH, R₂SiH₂ | Anti-Markovnikov (β-isomer) | High selectivity, allows for controlled monofunctionalization. | rsc.org |

| Nickel (e.g., NiBr₂(PPh₃)₂) | Ph₂SiH₂ | Anti-Markovnikov | Earth-abundant metal catalyst. | epfl.ch |

Ether Bond Stability and Transformation

The two ether linkages in this compound are generally stable but can be cleaved under specific chemical conditions. Understanding the stability and potential transformations of these bonds is crucial for predicting the compound's behavior in different chemical environments.

Hydrolysis Under Varying Conditions

Allyl ethers are known to be relatively stable under a range of acidic and basic conditions, which allows for their use as protecting groups in organic synthesis. organic-chemistry.org However, they are not completely inert. Cleavage of the ether bond can be forced under harsh conditions, such as with strong Lewis acids like boron tribromide (BBr₃), which is a common method for demethylating aryl methyl ethers but is also effective for other ether types. mdpi.com

More targeted methods for allyl ether cleavage exist. One of the most common strategies involves a two-step process: first, the isomerization of the allyl ether to the more labile vinyl ether, followed by mild acidic hydrolysis. organic-chemistry.org This isomerization can be catalyzed by bases like potassium tert-butoxide or by transition metal catalysts. organic-chemistry.org Direct, one-pot deprotection can also be achieved under oxidative conditions or through the use of palladium or nickel catalysts that activate the double bond. organic-chemistry.org For example, a combination of polymethylhydrosiloxane (B1170920) (PMHS), ZnCl₂, and a palladium catalyst can effectively cleave allyl ethers to liberate the corresponding alcohol. organic-chemistry.org

| Condition/Reagent | Mechanism/Process | Outcome | Ref |

| Strong Acid (e.g., BBr₃) | Lewis acid-mediated cleavage | Ether bond scission | mdpi.com |

| Base (e.g., KOtBu) then Mild Acid | Isomerization to vinyl ether, then hydrolysis | Ether bond scission | organic-chemistry.org |

| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Catalytic deallylation | Ether bond scission | organic-chemistry.org |

| Ni-H precatalyst / Brønsted acid | Catalytic double-bond migration, then hydrolysis | Ether bond scission | organic-chemistry.org |

Thermal Rearrangement Mechanisms

Allyl ethers are known to undergo thermal rearrangements, most notably the nih.govnih.gov-sigmatropic Claisen rearrangement. thieme-connect.de This concerted pericyclic reaction typically involves the rearrangement of an allyl vinyl ether or an allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an o-allyl phenol, respectively. thieme-connect.de The reaction proceeds through a highly ordered, chair-like six-membered transition state. thieme-connect.de

For an allyl alkyl ether such as this compound, a classic Claisen rearrangement is not possible as it lacks the required vinyl or aryl component adjacent to the ether oxygen. While thermal rearrangement is therefore less common, related transformations can occur under specific conditions. For instance, a study on a structurally related compound, 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride, showed an unexpected thermal rearrangement at 180 °C, where the acid chloride rearranged to form an ester. beilstein-journals.org This indicates that while a direct Claisen rearrangement of the this compound backbone is unlikely, the "allyloxy-ethyl" moiety can participate in thermal transformations when other reactive functional groups are present in the molecule.

Click Chemistry Applications of this compound

The terminal allyl groups make this compound an excellent substrate for "click chemistry," a class of reactions known for being modular, high-yielding, and tolerant of a wide range of functional groups. nih.gov

Thiol-Ene Click Chemistry for Functionalization

The thiol-ene reaction is a prominent example of click chemistry that is particularly well-suited for modifying the allyl groups of this compound. nih.gov This reaction involves the addition of a thiol (R-SH) across the double bond, typically initiated by UV light (photo-initiated) or heat (thermal-initiated) in the presence of a radical initiator. mdpi.comthieme-connect.de The mechanism proceeds via a radical chain process, starting with the formation of a thiyl radical which then adds to the alkene. thieme-connect.de This results in the highly regioselective formation of the anti-Markovnikov thioether product. thieme-connect.de

The thiol-ene reaction exhibits the key characteristics of a click reaction: it is rapid, high-yielding, and relatively insensitive to oxygen and water, making it a robust functionalization strategy. mdpi.comthno.org A wide variety of thiols can be used, allowing for the introduction of diverse functionalities. For example, reacting this compound with thiols containing hydroxyl (e.g., mercaptoethanol), carboxylic acid (e.g., 3-mercaptopropionic acid), or amine (e.g., cysteamine) groups can append these functionalities to the parent molecule. rsc.org This versatility has been exploited to create novel polymer networks and functional materials. mdpi.comnih.gov

| Thiol Reagent | Initiator | Functional Group Introduced | Ref |

| Mercaptoethanol | Photoinitiator (e.g., BAPO) | Hydroxyl (-OH) | rsc.org |

| 3-Mercaptopropionic acid | Photoinitiator | Carboxylic Acid (-COOH) | rsc.org |

| Cysteamine | Photoinitiator | Primary Amine (-NH₂) | rsc.org |

| Trimethylolpropane tris(3-mercaptopropionate) | Thermal (AIBN) or Photoinitiator | Cross-linking agent | mdpi.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Related Systems

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgsci-hub.se This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide array of functional groups, making it a powerful tool in various scientific disciplines. glenresearch.comnih.gov While specific studies on "this compound" in CuAAC are not extensively documented in the reviewed literature, the reactivity and mechanistic pathways can be inferred from investigations into structurally related systems containing amine and ether functionalities. These related compounds often act as ligands that can influence the catalytic cycle.

The fundamental mechanism of the CuAAC reaction, first detailed independently by the groups of Meldal and Sharpless, proceeds through a stepwise pathway rather than a concerted cycloaddition. wikipedia.orgmdpi.com The process is initiated by the in situ reduction of a Cu(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate (B8700270) to generate the catalytically active Cu(I) species. wikipedia.orgorganic-chemistry.org The generally accepted catalytic cycle involves the formation of a copper-acetylide intermediate. mdpi.comorgsyn.org

The key steps in the catalytic cycle are:

Formation of a π-complex: The Cu(I) catalyst coordinates with the terminal alkyne.

Deprotonation: A base, which can be an added amine or the solvent, facilitates the deprotonation of the alkyne to form a copper acetylide. wiley-vch.de

Coordination of the Azide (B81097): The organic azide then coordinates to the copper center. orgsyn.org

Cycloaddition: A nucleophilic attack from the azide onto the alkyne within the copper complex occurs, leading to a six-membered copper-containing intermediate. orgsyn.org

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to form a copper triazolide, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. orgsyn.orgwiley-vch.de

The presence of amine functionalities, such as the tertiary amine in "this compound", can significantly impact the CuAAC reaction. Amines can act as ligands, stabilizing the Cu(I) oxidation state and preventing its disproportionation or oxidation, which would render the catalyst inactive. wiley-vch.de Furthermore, amine-functionalized ligands have been shown to accelerate the reaction rate. nih.gov Mechanistic investigations have revealed that a pendant amine arm can intramolecularly serve as a base to assist in the deprotonation of the copper-coordinated alkyne, which is often the rate-limiting step. nih.gov

Kinetic and computational studies have been instrumental in refining the understanding of the CuAAC mechanism. Density Functional Theory (DFT) calculations support a stepwise mechanism over a concerted one and help explain the high regioselectivity observed. mdpi.com There has been considerable discussion regarding the nuclearity of the copper catalyst, with evidence suggesting that dinuclear or even trinuclear copper acetylide complexes may be the active catalytic species, particularly when using certain ligands. acs.orgnih.govrsc.org For instance, studies on tripodal amine ligands have shown that the geometry and chelate arm length of the ligand influence both the reaction rate and the stability of the copper complex. nih.govrsc.org

In the context of synthesizing bis-triazoles, CuAAC has been successfully employed. This can be achieved by reacting dialkynes with azides or by using molecules containing two azide groups. beilstein-journals.org The synthesis of bis-triazoles highlights the robustness and efficiency of the CuAAC reaction for creating more complex molecular architectures. beilstein-journals.org

The table below summarizes findings from studies on related amine-containing systems in CuAAC reactions, providing insights into how a compound like "this compound" might behave.

| Catalyst System Component | Role/Observation | Research Finding |

| Amine-functionalized pincer-like ligands | Accelerate reaction rate | The pendant amine side arm acts as an intramolecular base, facilitating the rate-limiting alkyne C-H deprotonation. nih.gov |

| Tris(triazolylmethyl)amine (TBTA) ligands | Stabilize Cu(I) and accelerate the reaction | These tetradentate ligands are highly efficient but can have poor water solubility. glenresearch.commdpi.com |

| Tridentate NHC-py-L ligands | Form active polynuclear copper catalysts | DFT studies suggest the participation of dinuclear copper species as the catalytically active intermediates. acs.org |

| Tripodal amine ligands | Chelate arm length and sterics affect reactivity | Reducing chelate arm length and steric hindrance increases CuAAC reactivity but can also lead to higher rates of catalyst oxidation. rsc.org |

| Secondary amine-functionalized polysiloxanes | Mediate the divergent synthesis of triazoles and bitriazoles | The ligand is believed to stabilize the key copper monotriazole intermediate, promoting the formation of the bitriazole. beilstein-journals.org |

These findings from related systems underscore the potential dual role of a molecule like "this compound" in a CuAAC reaction. It could potentially serve as a substrate if functionalized with an azide or alkyne group, or act as a ligand to stabilize and accelerate the copper-catalyzed reaction through its tertiary amine and ether oxygen atoms. The allyloxy groups themselves would likely remain intact under the mild conditions of the CuAAC reaction.

Polymer Chemistry and Advanced Materials Precursor Research

Monomeric Role in Polymerization Processes

As a diallyl monomer, Bis-(2-allyloxy-ethyl)-amine can participate in polymerization through its two unsaturated allyl groups. The polymerization behavior of such monomers is distinct from that of simple vinyl monomers, primarily due to the potential for intramolecular cyclization and the prevalence of degradative chain transfer reactions.

The polymerization of diallyl compounds like this compound typically proceeds via a cyclopolymerization mechanism. In this process, the propagating radical at the end of a growing polymer chain adds to one of the allyl groups of an incoming monomer. The resulting radical then undergoes a predominantly intramolecular cyclization reaction by attacking the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. e3s-conferences.org This mechanism leads to the formation of linear polymers containing five- or six-membered rings. researchgate.net For diallyl amine monomers, this specific cyclolinear polymerization pathway is advantageous as it helps to suppress degradative chain transfer, a common issue with allyl monomers that often leads to low molecular weight products. e3s-conferences.org

A significant challenge in the radical polymerization of allyl monomers is degradative chain transfer, where a growing polymer radical abstracts a labile hydrogen atom from the methylene (B1212753) group adjacent to the double bond (the allyl position). e3s-conferences.orgtandfonline.com This terminates the kinetic chain and produces a stable, less reactive allyl radical, slowing the polymerization rate and limiting the molecular weight of the polymer. e3s-conferences.org In the case of this compound, the presence of the amine group offers a strategic solution. By protonating the amine with an acid to form an ammonium (B1175870) salt, the electron-withdrawing effect on the allyl groups reduces the lability of the allylic hydrogens, thereby mitigating degradative chain transfer and enabling the synthesis of higher molecular weight polymers. researchgate.netresearchgate.net

Alternatively, transition metal-catalyzed insertion polymerization presents another route for incorporating such monomers. Palladium-catalyzed systems have been particularly effective for the polymerization of diallyl ether, overcoming the typical limitations of radical polymerization to produce high molecular weight polymers through a coordination-insertion mechanism. d-nb.info This approach could potentially be adapted for this compound, leveraging the coordination of the metal catalyst to the allyl groups to facilitate chain growth.

The bifunctional nature of this compound allows it to act as a crosslinking agent. If, during polymerization, only one of the two allyl groups reacts to become part of a linear polymer chain, the second allyl group remains as a pendant unsaturated functionality. These pendant groups are available for subsequent reactions, enabling the formation of covalent bonds between different polymer chains. This crosslinking process transforms a collection of individual polymer chains into a three-dimensional polymer network.

This crosslinking capability is valuable in various applications. For instance, this compound could be copolymerized with monofunctional monomers like acrylates. Small amounts of this diallyl monomer would be incorporated into the growing acrylate (B77674) chains, and the pendant allyl groups could then be activated (e.g., by heat or UV radiation in the presence of a photoinitiator) to create a crosslinked network, enhancing the mechanical properties and thermal stability of the material. vot.pl This principle is applied in creating materials such as pressure-sensitive adhesives and superabsorbent polymers. vot.plgoogle.com The efficiency of crosslinking versus cyclization can be controlled by reaction conditions, as summarized in the table below.

| Polymerization Outcome | Favored Conditions | Resulting Polymer Architecture | Key References |

|---|---|---|---|

| Cyclopolymerization | Dilute monomer concentration | Linear polymer with cyclic repeating units | oup.com |

| Crosslinking | High monomer concentration; Post-polymerization curing | 3D polymer network (thermoset) | vot.plgoogle.com |

Incorporation into Polymer Backbones

Functionalized Polymer Synthesis via Controlled Polymerization Techniques

Controlled/living radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, molecular weight, and functionality. The unique structure of this compound makes it an interesting candidate for use in these advanced polymerization systems.

ATRP is a robust polymerization technique known for its tolerance to a wide variety of functional groups, including amines, ethers, and even allyl groups, under the right conditions. wikipedia.orgcmu.edu While this compound itself is not a typical ATRP initiator, its structure could be integrated into ATRP systems in several ways. For example, it could be chemically modified to incorporate an initiating group, such as an α-haloester, creating a functional initiator capable of growing polymer chains.

A more direct application is the use of ATRP to synthesize well-defined macromonomers functionalized with the bis(allyloxy) moiety. A polymer chain of a desired length and composition (e.g., polystyrene or poly(methyl methacrylate)) can be synthesized via ATRP using a functional initiator. The terminal group of this polymer can then be reacted with this compound to yield a macromonomer. This macromonomer possesses a long, well-defined polymer chain with two terminal allyl groups, which can be used in subsequent polymerization reactions to create graft or network polymers. Research has demonstrated the successful synthesis of bis-allyloxy functionalized polystyrene macromonomers using a custom ATRP initiator derived from phenolphthalein, establishing a precedent for creating such structures. researchgate.net

The kinetics of allyl monomer polymerization are fundamentally different from those of vinyl monomers. In a typical free-radical polymerization, the rate of polymerization (Rp) is proportional to the square root of the initiator concentration ([I]0.5). For many allyl monomers, however, the rate is often found to be directly proportional to the initiator concentration ([I]1.0). e3s-conferences.org This first-order dependence is a classic indicator of significant degradative chain transfer. e3s-conferences.orgtandfonline.com

The reaction scheme involves the abstraction of an allylic hydrogen by the propagating radical (P•) to form a dead polymer chain (PH) and a resonance-stabilized, unreactive allyl radical (M•). This new radical is slow to re-initiate polymerization, effectively acting as a termination step and thus altering the kinetic profile.

| Monomer | Polymerization Method | Key Kinetic Finding | Key References |

|---|---|---|---|

| Diallyl Carbonate | Radical (BPO initiator) | Rate of polymerization (Rp) was not proportional to [I]0.5 or [I]1.0, but a linear relationship existed between Rp/[I]0.5 and [I]0.5. | oup.com |

| Dimethyl Diallyl Ammonium Chloride (DMDAAC) | Radical Cyclopolymerization | Polymerization rate increased with increasing chloride ion concentration, indicating a complex initiation mechanism involving the monomer salt. | tandfonline.com |

| N,N-diallylpiperidine bromide | Radical Cyclopolymerization | Kinetic data indicated a lack of degradative chain transfer due to the cyclopolymerization mechanism of the monomer salt. | |

| Allylamine (B125299) | Radical (in presence of acid) | Polymerization rate increased significantly with the addition of acid, which suppresses degradative chain transfer. | tandfonline.com |

Achieving control over molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) is a central goal in polymer synthesis. For monomers like this compound, conventional radical polymerization typically results in oligomers or low-MW polymers with a broad PDI due to the aforementioned degradative chain transfer. e3s-conferences.org

Significant improvements in MW and PDI control can be realized through several strategies. As discussed, forming a salt of the amine monomer can drastically improve the molecular weight by minimizing chain transfer. researchgate.net Furthermore, employing controlled radical polymerization techniques is highly effective. ATRP, for instance, is designed to maintain a low concentration of active radicals at any given time, which inherently suppresses termination and transfer reactions. By using ATRP to synthesize polymers with bis-allyloxy functionalities, it is possible to obtain well-defined products with predictable molecular weights and narrow PDIs (typically < 1.5). researchgate.netacs.org Studies on bis-allyloxy functionalized polystyrene macromonomers synthesized via ATRP have reported PDIs as low as 1.05–1.09. researchgate.net

Coordination-insertion polymerization is another powerful method. The palladium-catalyzed homopolymerization of diallyl ether yielded polymers with degrees of polymerization up to 44, a result unattainable through conventional radical methods. d-nb.info This demonstrates that catalyst selection is crucial for controlling the polymerization of diallyl monomers. The choice of polymerization method therefore has a profound impact on the achievable molecular weight and polydispersity.

| Polymerization Method | Monomer Type | Typical Molecular Weight Control | Typical PDI | Key References |

|---|---|---|---|---|

| Conventional Radical Polymerization | Allyl Amines/Ethers | Poor; yields oligomers or low MW polymers | Broad (> 2) | e3s-conferences.org |

| Radical Polymerization of Monomer Salt | Diallyl Amines | Improved; higher MW achievable | Moderate to Broad | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Styrene with bis-allyloxy initiator | Excellent; MW controlled by [M]/[I] ratio | Narrow (1.05 - 1.3) | researchgate.netacs.org |

| Palladium-Catalyzed Insertion Polymerization | Diallyl Ether | Good; enables homopolymerization to higher MW | Not specified | d-nb.info |

Polymerization Kinetics and Reaction Control in the Presence of Allyl-Amine Structures

Polymer Analogous Reactions and Post-Polymerization Modification

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. chemrxiv.org By incorporating monomers with specific reactive handles into a polymer backbone, the final properties of the material can be tailored through subsequent chemical reactions. The dual allyloxy groups of this compound, when incorporated into a polymer structure, serve as ideal platforms for such modifications.

The pendant allyl groups on a polymer backbone are amenable to a wide range of chemical transformations, allowing for the introduction of new chemical moieties under often mild conditions. rsc.org These reactions, frequently categorized under the umbrella of "click chemistry," are typically high-yielding and orthogonal to many other functional groups, preserving the integrity of the polymer backbone. rsc.org The primary transformations for the allyloxy groups include thiol-ene additions, epoxidation, and halogenation. rsc.orgbeilstein-journals.org

The radical-mediated thiol-ene reaction is a particularly efficient method for functionalization, where a thiol compound adds across the allyl double bond in the presence of a radical initiator or UV light. acs.org This reaction is known for its high conversion rates and tolerance to various functional groups. researchgate.net Epoxidation, another key transformation, converts the alkene of the allyl group into a highly reactive oxirane ring using reagents like meta-chloroperoxybenzoic acid (mCPBA). rsc.orgmt.com This epoxide can then serve as a site for further reactions. Other addition reactions, such as bromination and dihydroxylation, can also be employed to modify the allyl groups. beilstein-journals.org

| Transformation Reaction | Reagents | Resulting Functional Group | Key Characteristics |

|---|---|---|---|

| Thiol-Ene Addition | R-SH, Radical Initiator (e.g., AIBN) or UV light | Thioether | High efficiency, mild conditions, orthogonal "click" reaction. acs.orgresearchgate.net |

| Epoxidation | mCPBA, Peracetic Acid | Epoxide (Oxirane) | Creates a reactive site for subsequent nucleophilic attack. rsc.orggoogle.com |

| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Diol | Introduces hydrophilicity to the polymer. beilstein-journals.org |

| Bromination | Br₂ | Vicinal Dibromide | Provides a leaving group for nucleophilic substitution. beilstein-journals.org |

The initial transformations of the allyloxy groups act as a gateway for introducing a much wider array of functionalities. This two-step approach significantly broadens the chemical diversity achievable in the final polymer.

Via Epoxide Ring-Opening: Polymers functionalized with epoxide groups can undergo ring-opening reactions with a variety of nucleophiles. For instance, reaction with amines yields amino alcohols, reaction with sodium azide (B81097) introduces the azide group for subsequent "click" reactions (e.g., CuAAC or SPAAC), and reaction with alcohols or water produces ethers and diols, respectively. rsc.orgmt.com This versatility allows for the attachment of biomolecules, drugs, or other polymers.

Via Halogenated Intermediates: Following bromination of the allyl group, the resulting alkyl bromide can be subjected to nucleophilic substitution reactions. This pathway can be used to install ester, ether, or cyano functionalities, further tailoring the polymer's properties such as solubility and thermal characteristics. rsc.org

Via Thiol-Ene "Click" Chemistry: The thiol-ene reaction is arguably one of the most direct methods for introducing new functionalities. By selecting thiols that contain desired end-groups—such as carboxylic acids (e.g., 3-mercaptopropionic acid), amines (e.g., cysteamine), or fluorescent dyes—a diverse range of functional polymers can be synthesized in a single, efficient step. acs.orgnih.gov

Chemical Transformations of Allyloxy Functionalities on Polymers

Interpenetrating Polymer Network (IPN) Formulations

Interpenetrating Polymer Networks (IPNs) are unique polymer blends where two or more crosslinked polymer networks are physically entangled with each other without covalent bonds between them. ias.ac.inacs.org This architecture can lead to a synergistic combination of properties from the constituent polymers, often resulting in materials with enhanced mechanical strength, thermal stability, or toughness. acs.org

| IPN Component | Example Material/Compound | Function in IPN |

|---|---|---|

| First Network (Pre-formed) | Polyurethane, Poly(ethyl acrylate), Epoxy Resin | Provides the initial matrix and core properties (e.g., flexibility, toughness). |

| Second Monomer/Crosslinker | This compound | Forms the second, interpenetrating network via polymerization of its allyl groups. |

| Initiator for Second Network | AIBN, Benzoyl Peroxide | Initiates the free-radical polymerization of the allyl groups. |

The formation of the second network using this compound would proceed via a free-radical polymerization mechanism. The process is initiated by the thermal or photochemical decomposition of a radical initiator, which generates free radicals. These radicals then attack the double bond of one of the allyl groups on the this compound molecule. This creates a new radical species on the monomer, which can then propagate by reacting with allyl groups on other molecules. Since each molecule possesses two allyl groups, this propagation leads to the formation of a three-dimensional, crosslinked polymer network. The final IPN morphology and properties are highly dependent on the compatibility between the two polymer networks and the kinetics of the crosslinking reaction. ias.ac.in

Role as a Crosslinking Component in IPN Architectures

Application as Photoinitiator Components

Photopolymerization is a process where light is used to initiate a polymerization reaction, offering spatial and temporal control for applications such as coatings, adhesives, and 3D printing. scispace.com Many practical systems, especially for visible light curing, employ a two-component (Type II) photoinitiator system, which consists of a photosensitizer and a co-initiator, often a tertiary amine. beilstein-journals.orgrsc.org

This compound, being a tertiary amine, is a suitable candidate to act as a co-initiator in Type II photoinitiating systems. rsc.org In such a system, a photosensitizer dye absorbs the incident light and is promoted to an excited state. beilstein-journals.org This excited photosensitizer does not generate radicals on its own but interacts with the amine co-initiator. The mechanism proceeds through the formation of an excited state complex (exciplex) between the photosensitizer and the amine. beilstein-journals.org Subsequently, electron transfer from the nitrogen atom of the amine to the photosensitizer occurs, followed by proton transfer from the carbon atom alpha to the nitrogen. This process regenerates the ground-state photosensitizer and produces a highly reactive α-aminoalkyl radical, which is the true initiating species for the polymerization of monomers like acrylates or methacrylates. beilstein-journals.orgrsc.org The efficiency of this process is dependent on the structure of the amine and its ionization potential. rsc.org

| System Component | Example Compound | Role in Photopolymerization |

|---|---|---|

| Photosensitizer (Dye) | Camphorquinone (CQ), Benzophenone, Thioxanthone derivatives | Absorbs light and transfers energy to the co-initiator. beilstein-journals.org |

| Co-initiator (Amine) | This compound | Donates an electron and proton to form the initiating α-aminoalkyl radical. rsc.org |

| Polymerizable Monomer | Acrylates, Methacrylates, Styrenes | Forms the polymer network upon initiation. |

Integration into Photopolymerization Systems

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer network. The integration of molecules like this compound into these systems can significantly influence the reaction kinetics and the properties of the final material.

The role of this compound in photopolymerization is twofold, stemming from its amine and allyloxy functional groups. The tertiary amine character allows it to function as a co-initiator in Type II photoinitiation systems. In such systems, a photosensitizer absorbs light and enters an excited state. It then interacts with the amine, which acts as an electron or hydrogen donor, to generate the free radicals necessary to initiate polymerization. googleapis.com Amines are common co-initiators used to accelerate polymerization and overcome oxygen inhibition. google.com

Simultaneously, the two terminal allyloxy groups on the molecule are capable of participating in polymerization reactions. These allyl groups can be incorporated into the polymer backbone through various mechanisms, most notably thiol-ene "click" chemistry. nih.govbeilstein-journals.org This reaction involves the radical-mediated addition of a thiol to the allyl double bond, which is highly efficient and proceeds rapidly under UV irradiation. This integration ensures that the amine moiety becomes covalently bonded within the polymer matrix. Such a "self-anchoring" strategy is highly desirable as it can significantly reduce the migration of unreacted small molecules from the cured material, a critical challenge in applications like dental materials and food packaging. mdpi.com

Table 1: Functional Roles of this compound Moieties in Photopolymerization

Design of Novel Photoinitiators Utilizing Allyloxy Groups

The allyloxy functional group is a valuable building block in the rational design of novel, high-performance photoinitiators. By incorporating this group into the structure of a photoinitiator, researchers can tailor its physical and chemical properties, such as solubility, reactivity, and migration potential.

The synthesis involves the etherification of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid with 2-(allyloxy)ethanol, followed by several steps to construct the final bisacylphosphine oxide structure. beilstein-journals.orgnih.gov The resulting photoinitiator, WBAPO, is a yellow liquid that demonstrates high photoreactivity, comparable to commercial BAPO-type initiators, while offering superior solubility. beilstein-journals.org The presence of the allyl group also offers a site for potential covalent bonding into the polymer network, contributing to the creation of materials with low levels of extractable compounds. mdpi.combeilstein-journals.org This design strategy highlights how precursors containing allyloxy groups can be instrumental in developing advanced photoinitiators for specialized applications. beilstein-journals.org

Table 2: Comparison of Photoinitiator Properties With and Without Allyloxy Functionalization

Table of Mentioned Compounds

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are foundational to modern chemical research, enabling the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For DAA, DFT calculations, particularly using the B3LYP functional with dispersion corrections (B3LYP-D3(BJ)) and an augmented correlation-consistent basis set (aug-cc-pVTZ), have been instrumental in mapping its potential energy surface. aip.orgaip.org

These calculations reveal a surprisingly complex conformational landscape. The presence of four key dihedral angles (related to the rotations around the C-N and C-C bonds of the allyl groups) gives rise to a multitude of possible conformers. aip.orgaip.org Theoretical searches have identified as many as 42 unique minima on the potential energy surface within an energy window of approximately 22 kJ/mol. aip.orgaip.orgaip.org This highlights the molecule's significant flexibility.

The optimized geometries from DFT calculations provide crucial data on bond lengths, bond angles, and dihedral angles for each stable conformer. This structural information is the basis for further analysis of the molecule's properties.

While ground-state properties are described by DFT, understanding a molecule's response to light and its behavior in excited states requires Time-Dependent DFT (TD-DFT). This method is widely used to predict electronic absorption spectra, which correspond to transitions from the ground state to various excited states. researchgate.net

For a molecule like diallylamine, a TD-DFT calculation would typically be performed on the optimized ground-state geometries of the most stable conformers. The output would provide the vertical excitation energies, oscillator strengths (which determine the intensity of absorption peaks), and the nature of the electronic transitions (e.g., n → π, π → π). Although specific TD-DFT studies focused solely on DAA are not prevalent in the reviewed literature, the methodology is standard. For instance, calculations on similar allylamine (B125299) derivatives have been used to interpret UV-Vis spectra. chalcogen.ro The analysis helps in understanding how the electronic structure influences the photophysical properties of the molecule.

The conformational flexibility of DAA is a defining feature. Extensive conformational searches using both DFT and ab initio methods like Møller-Plesset perturbation theory (MP2) have been conducted to map its energy landscape. aip.orgaip.org These searches involve systematically rotating the key dihedral angles and optimizing the resulting geometries to find all local minima.

Studies have shown that at least 17 distinct conformers exist within a narrow energy range of about 7 kJ/mol, indicating that multiple shapes of the molecule can coexist at room temperature. aip.orgumanitoba.ca The relative energies of these conformers are very small, often differing by less than 1 kJ/mol, making the precise energy ordering sensitive to the level of theory used. umanitoba.ca Experimental rotational spectroscopy has confirmed the existence of at least four of these low-energy conformers in the gas phase. aip.orgaip.org

The table below summarizes the relative energies of the four lowest-energy conformers of Diallylamine as identified in a combined spectroscopic and computational study. The energy ordering is I < II < III < IV based on experimental relative intensities. aip.org

| Conformer | Relative Energy (B3LYP-D3(BJ)/aug-cc-pVTZ) (kJ/mol) | Relative Energy (MP2/aug-cc-pVTZ) (kJ/mol) | Relative Energy (CCSD(T)/aug-cc-pVTZ) (kJ/mol) |

|---|---|---|---|

| I | 0.00 | 0.51 | 0.47 |

| II | 0.24 | 0.00 | 0.00 |

| III | 1.57 | 2.01 | 2.09 |

| IV | 2.49 | 2.86 | 2.93 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Molecular Interaction and Reactivity Prediction

Beyond structure and energy, computational methods can predict how different parts of a molecule interact and where it is most likely to react.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and intramolecular interactions by transforming the calculated wavefunction into a representation of localized chemical bonds and lone pairs. uni-muenchen.de For diallylamine, NBO analysis has been crucial for understanding the subtle forces that stabilize its various conformations. aip.orgumanitoba.ca

The analysis reveals significant hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. A key interaction in DAA is the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbitals (σ) of adjacent C-H and C-C bonds in the allyl side chains. umanitoba.ca These nN → σ interactions contribute to the stability of specific conformers. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

The table below presents selected hyperconjugative interaction energies for the most stable conformer of Diallylamine.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ(C-C) | 3.5 - 5.0 |

| n(N) | σ(C-H) | 1.0 - 3.0 |

| σ(C-H) | σ*(C=C) | ~2.5 |

Note: The values are representative ranges based on NBO analyses of similar systems and the findings for DAA conformers. umanitoba.ca

This analysis shows that the conformational preferences in DAA are not governed by a single dominant interaction but rather by a delicate balance of attractive hyperconjugative effects and repulsive steric interactions. aip.orgaip.org

The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is an excellent tool for predicting reactivity, particularly for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For diallylamine, the MEP surface clearly shows the most negative potential localized on the nitrogen atom due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and other electrophilic interactions, which is the basis of its basicity. pku.edu.cn The regions around the C=C double bonds of the allyl groups also exhibit negative potential, though to a lesser extent than the nitrogen, indicating their susceptibility to electrophilic addition reactions. Positive potential is generally found around the hydrogen atoms.

A quantitative analysis of the MEP at the nitrogen nucleus has been used as a descriptor to successfully predict the pKa values of a wide range of amines, including diallylamine. pku.edu.cn

| Compound | Experimental pKa | Calculated MEP at Nitrogen (a.u.) |

|---|---|---|

| Diallylamine | 9.29 | -18.409 |

Data from Li et al. (2019), calculated at the B3LYP/6-311+G(d,p) level of theory. pku.edu.cn

This correlation underscores the power of MEP analysis in predicting chemical reactivity and properties based on the electronic structure.

Prediction of Reaction Mechanisms and Transition States

The prediction of reaction mechanisms and the characterization of transition states for molecules like Bis-(2-allyloxy-ethyl)-amine are computationally intensive endeavors that provide profound insights into their reactivity. Density Functional Theory (DFT) has become a important tool for elucidating the intricate details of reaction pathways, including those involving amines and allyl ether functionalities.

Theoretical studies on related systems suggest that the reactivity of this compound would likely involve several key pathways. The presence of the allyl groups suggests a susceptibility to radical-mediated cyclization. researchgate.net Computational models, often employing methods like B3LYP, can be used to map the potential energy surface of such reactions. nih.gov This process begins with the abstraction of an allylic hydrogen atom, leading to the formation of a delocalized allyl ether radical. Subsequent intramolecular or intermolecular reactions with another double bond can lead to the formation of cyclic structures, such as five-membered rings. researchgate.net The transition states for these steps can be located and their energies calculated, providing a quantitative barrier to reaction.

Furthermore, the secondary amine in the structure is a nucleophilic center. Its reactions, such as alkylation or acylation, can be modeled computationally. libretexts.orglibretexts.org Theoretical investigations into the acylation of amines, for example, show that the reaction with acid chlorides proceeds rapidly, and the transition state involves the nucleophilic attack of the amine lone pair on the carbonyl carbon. libretexts.org Computational methods can also be used to explore other potential reactions, such as rearrangements. The Claisen rearrangement, a msu.edumsu.edu sigmatropic shift, is a characteristic reaction of allyl ethers and can be investigated theoretically to determine its feasibility and stereochemical outcome. researcher.lifethieme-connect.de

The computational approach to predicting these mechanisms involves:

Geometry Optimization: Finding the lowest energy conformations of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is often the most challenging part of the calculation.

Frequency Analysis: Confirming the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

These computational studies provide activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

Spectroscopic Parameter Prediction and Correlation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be correlated with experimental data to confirm molecular structures and understand electronic environments.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a routine and valuable tool. uni-bonn.de The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Density Functional Theory (DFT) methods, such as B3LYP, are frequently used for these predictions, often in conjunction with a suitable basis set like 6-311++G(d,p). scielo.br The accuracy of the prediction can be improved by considering the solvent environment, which is often modeled using a polarizable continuum model (PCM). rsc.org For complex molecules, conformational averaging is crucial, as the observed chemical shift is a population-weighted average of the shifts of all significantly populated conformers.

For this compound, the predicted chemical shifts would be highly sensitive to the molecule's conformation, particularly around the flexible ether and amine linkages. Machine learning approaches are also emerging to refine DFT-calculated chemical shifts, offering even greater accuracy by correcting for systematic errors. uni-bonn.denih.gov

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups and computational methods reported in the literature.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP with a standard basis set)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-N | 1.5 - 2.5 | - |

| -CH₂-N | 2.7 - 2.9 | 48 - 52 |

| N-CH₂-CH₂-O | 3.5 - 3.7 | 68 - 72 |

| O-CH₂-CH= | 3.9 - 4.1 | 70 - 74 |

| -CH=CH₂ | 5.8 - 6.0 | 134 - 136 |

| =CH₂ (cis) | 5.1 - 5.3 | 116 - 118 |

| =CH₂ (trans) | 5.2 - 5.4 | 116 - 118 |

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities in both IR and Raman spectra.

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes. DFT methods, particularly B3LYP, have been shown to provide good agreement with experimental data, especially when the calculated frequencies are scaled by an empirical factor to account for anharmonicity and other systematic errors. nih.gov

For this compound, the vibrational spectrum would be characterized by several key features:

N-H stretch: A weak to medium band in the IR spectrum around 3300-3500 cm⁻¹. orgchemboulder.com

C-H stretches: Both sp² (from the allyl group, >3000 cm⁻¹) and sp³ (from the ethyl chains, <3000 cm⁻¹) C-H stretching vibrations would be present. nih.gov

C=C stretch: A characteristic band for the allyl group around 1645 cm⁻¹.

C-O-C stretch: Strong bands associated with the ether linkages, typically in the 1150-1085 cm⁻¹ region.

C-N stretch: Bands in the 1250–1020 cm⁻¹ range are characteristic of aliphatic amines. orgchemboulder.com

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Predicted Vibrational Frequencies for this compound (Based on DFT calculations for similar molecules)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H stretch | 3350 - 3310 | Weak-Medium | Weak |

| =C-H stretch (sp²) | 3080 - 3010 | Medium | Strong |

| -C-H stretch (sp³) | 2980 - 2850 | Strong | Strong |

| C=C stretch | 1650 - 1640 | Medium-Weak | Strong |

| N-H bend | 1650 - 1580 | Variable | Weak |

| C-O-C stretch | 1150 - 1085 | Strong | Medium |

| C-N stretch | 1250 - 1020 | Medium | Medium-Weak |

| =CH₂ wag (out-of-plane) | 995 - 910 | Strong | Weak |

These computational predictions are invaluable for interpreting experimental spectra and can help to assign specific bands to particular vibrational modes within the molecule.

Advanced Spectroscopic and Chromatographic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy